molecular formula C22H22Cl2N4O2S B2836038 5-((2,4-Dichlorophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 1052557-74-0

5-((2,4-Dichlorophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2836038
M. Wt: 477.4
InChI Key: AZUBLUCUVBKMRJ-UHFFFAOYSA-N
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Description

5-((2,4-Dichlorophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C22H22Cl2N4O2S and its molecular weight is 477.4. The purity is usually 95%.
BenchChem offers high-quality 5-((2,4-Dichlorophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((2,4-Dichlorophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The compound , along with similar thiazolotriazole derivatives, has been synthesized and characterized through various chemical processes. For instance, the synthesis involves one-pot three-component reactions, leading to the formation of substituted thiazolo[3,2-b][1,2,4]triazole derivatives. These compounds are synthesized from precursors like rac-2-(4-isobutylphenyl)ethyl-1,2,4-triazole-5-thione, and their structures are confirmed by elemental analyses and spectral data (Kumsi, Poojary, Lobo, Kumari, & Chullikana, 2010).

Biological Activities

The derivatives of the specified compound exhibit a range of biological activities. Notably, their in-vitro antimicrobial activities have been assessed, showcasing potential applications in treating microbial infections. Additionally, certain derivatives have shown moderate to strong antiproliferative activity in human leukemia cell lines, indicating potential anticancer properties. The specific functional groups and substitutions on the thiazolidinone moiety play a crucial role in determining the compound's anticancer properties, with some derivatives exhibiting potent activity against cancer cell lines (Chandrappa, Kavitha, Shahabuddin, Vinaya, Kumar, Ranganatha, Raghavan, & Rangappa, 2009).

Pharmacological Potential

The synthesis and evaluation of thiazolopyrimidine derivatives have also been conducted, revealing significant antinociceptive and anti-inflammatory activities in preclinical models. These findings suggest the compound's potential utility in developing new pain and inflammation treatments (Selvam, Karthik, Kumar, & Ali, 2012).

properties

IUPAC Name

5-[(2,4-dichlorophenyl)-(3,5-dimethylpiperidin-1-yl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22Cl2N4O2S/c1-12-8-13(2)11-27(10-12)18(15-6-5-14(23)9-16(15)24)19-21(29)28-22(31-19)25-20(26-28)17-4-3-7-30-17/h3-7,9,12-13,18,29H,8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZUBLUCUVBKMRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(C2=C(C=C(C=C2)Cl)Cl)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((2,4-Dichlorophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol

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